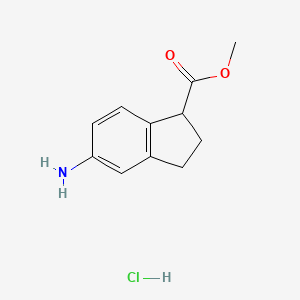

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

描述

Historical Context and Development

The development of this compound emerges from a rich historical foundation in aminoindane research that began in the early to mid-20th century. The initial exploration of aminoindane compounds originated from pharmaceutical research focused on developing bronchodilatory agents, as researchers recognized the structural similarities between aminoindanes and established therapeutic compounds like ephedrine. Early investigations by Levin and colleagues demonstrated that 2-aminoindane derivatives possessed bronchodilatory properties with reduced toxicity compared to amphetamine compounds, establishing the foundation for continued research into this chemical class.

The progression toward more complex aminoindane derivatives, including those with carboxylate functionalities, developed through systematic structure-activity relationship studies conducted throughout the latter half of the 20th century. Researchers sought to create compounds that retained the beneficial properties of simple aminoindanes while introducing additional functional groups that could enhance selectivity and reduce unwanted effects. The specific development of this compound represents part of this ongoing effort to create more sophisticated aminoindane derivatives with enhanced chemical versatility.

The synthesis of this compound typically involves multi-step organic reactions beginning with readily available indene derivatives, followed by strategic introduction of the amino and carboxylate functionalities. These synthetic approaches have been refined over time to improve yield and purity, making the compound more accessible for research applications. The hydrochloride salt form was developed to enhance the compound's solubility and stability characteristics, facilitating its use in various research contexts.

Position within the Aminoindane Chemical Class

This compound occupies a distinctive position within the broader aminoindane chemical class, which encompasses compounds characterized by an amino group attached to an indane scaffold. The fundamental indane structure consists of a bicyclic system comprising fused cyclopentane and benzene rings, providing a rigid framework that influences the compound's three-dimensional conformation and biological activity potential. Within this class, compounds are typically categorized based on the position of the amino group, with 1-aminoindane and 2-aminoindane representing the two primary structural isomers.

The specific compound under examination features several distinguishing characteristics that set it apart from simpler aminoindane derivatives. The presence of the amino group at the 5-position of the aromatic ring, combined with the carboxylate ester functionality at the 1-position, creates a unique substitution pattern that is relatively uncommon within the aminoindane family. This substitution pattern provides opportunities for diverse chemical reactivity, including potential for nucleophilic substitution reactions at the amino site and ester hydrolysis or transesterification reactions at the carboxylate group.

Table 1: Comparative Analysis of Key Aminoindane Derivatives

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Primary Research Applications |

|---|---|---|---|---|

| 2-Aminoindane | C9H11N | 133.19 | 2-amino | Neurotransmitter research |

| 1-Aminoindane | C9H11N | 133.19 | 1-amino | Neuroprotective studies |

| 5-Iodo-2-aminoindane | C9H10IN | 259.09 | 5-iodo-2-amino | Entactogenic research |

| This compound | C11H14ClNO2 | 227.69 | 5-amino-1-carboxylate | Synthetic intermediate |

The compound's relationship to other aminoindane derivatives extends beyond simple structural comparisons to include considerations of synthetic accessibility and functional versatility. Unlike simpler aminoindanes such as 2-aminoindane or 1-aminoindane, which possess only the basic amino functionality, the presence of the carboxylate ester group provides additional sites for chemical modification and potential biological interaction. This enhanced functionality places the compound in a specialized category of aminoindane derivatives designed for use as synthetic intermediates rather than direct biological applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of functional groups and structural features that enable diverse synthetic transformations. The compound serves as a valuable synthetic intermediate due to the presence of both nucleophilic amino functionality and electrophilic carboxylate ester groups, allowing for sequential or simultaneous chemical modifications. This dual functionality makes it particularly useful in the construction of more complex molecular architectures through established organic chemistry methodologies.

The amino group positioned at the 5-position of the aromatic ring provides opportunities for various substitution reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds. These transformations can be employed to introduce additional functional groups or to create new carbon-nitrogen bonds, expanding the structural diversity accessible from this starting material. The strategic positioning of the amino group also influences the electronic properties of the aromatic system, potentially affecting the reactivity of other positions on the ring toward electrophilic aromatic substitution reactions.

The carboxylate ester functionality serves multiple roles in synthetic applications, functioning both as a protecting group for the corresponding carboxylic acid and as a reactive site for further transformations. Ester hydrolysis can provide access to the free carboxylic acid, which can then participate in amide bond formation, esterification with different alcohols, or decarboxylation reactions. Additionally, the ester group can participate in various reduction reactions to yield primary alcohol functionality, or in condensation reactions with nucleophiles to form ketone or aldehyde derivatives.

The rigid indane scaffold provides structural constraint that can be advantageous in designing compounds with specific three-dimensional arrangements of functional groups. This structural feature is particularly valuable in medicinal chemistry applications where precise spatial relationships between functional groups can determine biological activity and selectivity. The bicyclic nature of the indane system also imparts metabolic stability compared to more flexible aliphatic chains, making derivatives potentially useful in pharmaceutical development.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in synthetic organic chemistry and pharmaceutical intermediate development. Contemporary investigations focus primarily on optimizing synthetic methodologies for preparing this compound and related derivatives, with emphasis on improving reaction yields, reducing environmental impact, and developing more cost-effective synthetic routes. These optimization efforts are driven by the compound's utility as a synthetic intermediate and the growing demand for efficient access to structurally diverse aminoindane derivatives.

Current synthetic approaches typically involve multi-step sequences beginning with commercially available indene derivatives or indanone precursors. Recent research has explored alternative synthetic pathways that might reduce the number of synthetic steps or employ more environmentally benign reagents and conditions. The development of more efficient synthetic methods is particularly important given the compound's role as an intermediate in the preparation of more complex molecular targets.

Table 2: Current Synthetic Approaches and Characteristics

| Synthetic Method | Starting Material | Key Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Indanone Route | Indanone derivatives | Oxime formation, reduction | 65-75% | Well-established | Multiple steps |

| Cyclization Route | 3-Phenylpropanoic acid derivatives | Intramolecular cyclization | 70-80% | Direct approach | Harsh conditions |

| Direct Amination | Indene derivatives | Selective amination | 60-70% | Fewer steps | Regioselectivity issues |

Research applications of this compound extend into multiple areas of chemical investigation. The compound serves as a building block for synthesizing more complex aminoindane derivatives that may possess biological activity or unique material properties. This synthetic utility is particularly valuable in medicinal chemistry research, where structural modifications of the basic aminoindane framework can lead to compounds with enhanced selectivity for specific biological targets.

The compound's structural features also make it of interest in materials science applications, where the rigid indane scaffold combined with reactive functional groups could potentially be incorporated into polymeric materials or used in surface modification applications. The amino and carboxylate functionalities provide multiple sites for chemical attachment or cross-linking, making the compound potentially useful in developing new materials with tailored properties.

属性

IUPAC Name |

methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10;/h3,5-6,10H,2,4,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYWFLPNHSFGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855805 | |

| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132205-73-3 | |

| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol, dehydrated to nitromethylindene, and finally hydrogenated over palladium on carbon (Pd/C) to produce the amine. The resulting amine is treated with hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of reactants to the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

化学反应分析

Types of Reactions: Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of substituted indene derivatives, depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C11H14ClNO2

- Molecular Weight: 228.69 g/mol

- CAS Number: 1384268-74-9

The compound features an indene structure, which is characterized by a fused cyclopentene and benzene ring, and includes an amino group and a carboxylate ester. This unique structure contributes to its diverse biological activities and applications in research.

Medicinal Chemistry

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is being investigated for its potential as a lead compound in drug development. Its structural characteristics suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Key Areas of Research:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through various mechanisms such as disrupting cell wall synthesis.

- Anticancer Properties: Research has shown that derivatives of similar indene compounds can inhibit cancer cell proliferation. For instance, compounds designed based on the indene framework have demonstrated efficacy against pancreatic cancer cells by targeting specific signaling pathways .

The compound has been studied for its biological activities, including:

- Inhibition of Kinase Activity: Compounds based on the indene structure have been identified as selective inhibitors of discoidin domain receptor 1 (DDR1), which plays a role in cancer progression. For example, one study reported a derivative that inhibited DDR1 with a half-maximal inhibitory concentration (IC50) value of 14.9 nM .

Table: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Suppresses colony formation in cancer cells | |

| Kinase Inhibition | Inhibits DDR1 signaling |

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in the production of various industrial chemicals:

- Dyes and Pigments: Due to its unique chemical structure, it can serve as a precursor for synthesizing dyes.

- Agrochemicals: The compound may also find applications in agrochemicals where indene derivatives are known for their effectiveness.

作用机制

The mechanism by which Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Using Library MCS software, structurally related compounds share the 2,3-dihydro-1H-indene core but differ in substituents. Key functional groups include amino, ester, hydroxyl, halogen, and prenyl moieties (Figure 2 in ).

Table 1: Structural Comparison of Selected Indene Derivatives

Physicochemical Properties

- Lipophilicity: Methoxy-substituted analogs () exhibit higher lipophilicity (logP) compared to the amino-substituted target compound, affecting membrane permeability.

- Solubility : The hydroxyl and ketone groups in prenylated derivatives () increase water solubility, whereas halogenated compounds () are more lipophilic.

生物活性

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS No. 132205-73-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₄ClNO₂

Molecular Weight: 227.68 g/mol

Structure: The compound features an indene core with an amino group at the 5-position and a carboxylate ester group, which enhances its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its structural characteristics:

- Antiviral Properties : The compound's indole derivative structure suggests potential antiviral properties. Studies have indicated that similar compounds can inhibit viral replication mechanisms, making this compound a candidate for further antiviral research.

-

Pharmacological Applications : Its structural features allow for various pharmacological applications, including:

- SIRT2 Inhibition : Similar compounds have shown promise as SIRT2 inhibitors, which are relevant in treating neurodegenerative diseases and cancer .

- Anti-inflammatory Activity : Compounds with similar structures have been noted for their anti-inflammatory effects, suggesting that this compound may possess similar properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the indene framework followed by the introduction of the amino and carboxylate groups. The hydrochloride salt form is obtained to enhance solubility in aqueous solutions, facilitating its use in biological assays.

Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl | C₁₁H₁₄ClNO₂ | Different position of amino group |

| Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl | C₁₁H₁₄ClNO₂ | Variation in amino position |

| 5-Aminoindole derivatives | C₉H₈N₂O | Indole structure; diverse biological activities |

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that the compound may engage with specific enzymes or receptors involved in viral replication or cellular signaling pathways.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., weighing, synthesis) .

- Waste Management : Segregate waste into chemically compatible containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations (e.g., EU/EC standards) .

- Emergency Measures : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation on-site .

Q. How can the purity of this compound be verified during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .

- NMR Spectroscopy : Compare peaks to reference standards (e.g., δ 7.84 ppm for aromatic protons in structurally similar indene derivatives) .

- Melting Point Analysis : Confirm purity via sharp melting point ranges (e.g., 98–101°C for analogous compounds) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

- Methodological Answer :

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with carboxylate intermediates .

- Catalysis : Use triethylamine or DMAP to facilitate esterification or amidation steps under inert atmospheres (N₂/Ar) .

- Temperature : Reactions typically proceed at 0–25°C to minimize side products (e.g., azide decomposition in related indene carboxylates) .

Advanced Research Questions

Q. How can the degradation pathways of this compound be studied under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS for byproducts (e.g., hydrolyzed carboxylic acids or amine oxidation products) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard conditions (25°C).

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., enzymes with indene-binding pockets). Validate with experimental IC₅₀ data .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 2-azido-5-fluoro-1-oxo-indene carboxylate: δ 3.81 ppm for OCH₃) .

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in ¹H NMR .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。